molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B165238
Key on ui cas rn: 136888-08-9
M. Wt: 168.58 g/mol
InChI Key: WYUIPMUZDFHKMP-UHFFFAOYSA-N
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Patent
US05811432

Procedure details

The mixture containing 3-amino-2-bis(ethoxycarbonyl)methyl-6-chloropyridine, 3-amino-6-bis(ethoxycarbonyl)methyl-2-chloropyridine and diethyl malonate was taken up in 6N HCl solution (700 mL) and heated at reflux for 5 hours. After removing the aqueous acid in vacuo, the residue was taken up in water and again concentrated to yield 5-chloro-4-azaoxindole as a brown solid which was dried in the air. The yield was 7.04 g. (32% overall from 2,6-dichloro-3-nitropyridine). An analytical sample was prepared by recrystallization from isopropanol; m.p. 250°-254° C. (dec.).
Name
3-amino-2-bis(ethoxycarbonyl)methyl-6-chloropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-6-bis(ethoxycarbonyl)methyl-2-chloropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH:9](C(OCC)=O)[C:10]([O:12]CC)=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.NC1C(Cl)=NC(C(C(OCC)=O)C(OCC)=O)=CC=1.C(OCC)(=O)CC(OCC)=O>Cl>[Cl:8][C:5]1[N:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][C:10](=[O:12])[CH2:9]2

Inputs

Step One
Name
3-amino-2-bis(ethoxycarbonyl)methyl-6-chloropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C(C(=O)OCC)C(=O)OCC
Name
3-amino-6-bis(ethoxycarbonyl)methyl-2-chloropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)C(C(=O)OCC)C(=O)OCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After removing the aqueous acid in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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